2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide
Overview
Description
2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a methyl group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s biological activity and stability.
Mechanism of Action
Target of Action
Similar compounds with a difluoromethyl group have been reported to target proteins such asClaudin 18.2 (CLDN18.2) and Cyclooxygenase-2 . These proteins play crucial roles in various biological processes, including cell adhesion and inflammation, respectively .
Mode of Action
Compounds with a difluoromethyl group are known to form bonds with various elements (c, o, n, s) in a target molecule . This interaction can lead to changes in the target’s function, potentially influencing biological processes .
Biochemical Pathways
Compounds that target proteins like cldn182 and Cyclooxygenase-2 can influence pathways related to cell adhesion and inflammation, respectively .
Result of Action
The interaction of similar compounds with their targets can lead to changes in cellular functions and potentially influence disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents under specific reaction conditions. For instance, the reaction can be carried out using a difluoromethylating reagent such as ClCF2H in the presence of a base like NaHCO3 and a catalyst like Ir(ppy)3 under blue LED irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halides (e.g., Br2) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it valuable in drug discovery and development.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides due to its potential biological activity against pests and weeds.
Materials Science: The compound can be incorporated into polymers and other materials to improve their properties, such as thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Trifluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide
- 2-(3-(Chloromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide
- 2-(3-(Bromomethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide
Uniqueness
2-(3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetohydrazide is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased lipophilicity, metabolic stability, and the ability to form hydrogen bonds. These characteristics make it a valuable compound in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetohydrazide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O/c1-4-2-5(7(8)9)12-13(4)3-6(14)11-10/h2,7H,3,10H2,1H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZOYIHSKBKRDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NN)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174854 | |
Record name | 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-82-6 | |
Record name | 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801174854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.